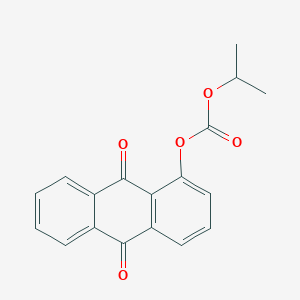![molecular formula C15H11N3O7S2 B14673944 3-Oxo-4-[2-(pyridin-3-yl)hydrazinylidene]-3,4-dihydronaphthalene-2,7-disulfonic acid CAS No. 35345-96-1](/img/structure/B14673944.png)
3-Oxo-4-[2-(pyridin-3-yl)hydrazinylidene]-3,4-dihydronaphthalene-2,7-disulfonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Oxo-4-[2-(pyridin-3-yl)hydrazinylidene]-3,4-dihydronaphthalene-2,7-disulfonic acid is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a naphthalene core substituted with sulfonic acid groups and a hydrazinylidene moiety linked to a pyridine ring. The presence of these functional groups imparts significant chemical reactivity and potential for various applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-4-[2-(pyridin-3-yl)hydrazinylidene]-3,4-dihydronaphthalene-2,7-disulfonic acid typically involves multi-step organic reactions. One common approach is the condensation of a naphthalene derivative with a pyridine hydrazine compound under acidic conditions. The reaction may involve the use of catalysts such as Vilsmeier–Haack reagent to facilitate the formation of the hydrazinylidene linkage .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product in its pure form.
化学反応の分析
Types of Reactions
3-Oxo-4-[2-(pyridin-3-yl)hydrazinylidene]-3,4-dihydronaphthalene-2,7-disulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydrazinylidene moiety to hydrazine derivatives.
Substitution: The sulfonic acid groups can participate in substitution reactions to form sulfonate esters or amides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions include various substituted naphthalene derivatives, hydrazine derivatives, and sulfonate esters or amides, depending on the specific reaction conditions and reagents used.
科学的研究の応用
3-Oxo-4-[2-(pyridin-3-yl)hydrazinylidene]-3,4-dihydronaphthalene-2,7-disulfonic acid has a wide range of applications in scientific research:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and protein binding.
Industry: The compound can be used in the production of dyes, pigments, and other specialty chemicals due to its reactive functional groups.
作用機序
The mechanism of action of 3-Oxo-4-[2-(pyridin-3-yl)hydrazinylidene]-3,4-dihydronaphthalene-2,7-disulfonic acid involves its interaction with molecular targets such as enzymes and receptors. The hydrazinylidene moiety can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. Additionally, the sulfonic acid groups can enhance the compound’s solubility and facilitate its interaction with biological membranes .
類似化合物との比較
Similar Compounds
4-Oxo-1,4-dihydropyridine-3-carboxylic acid: This compound shares a similar oxo and pyridine structure but lacks the naphthalene core and sulfonic acid groups.
2-Oxo-2,3-dihydroimidazo[1,2-a]pyridine: Another heterocyclic compound with a similar hydrazinylidene linkage but different core structure.
Uniqueness
3-Oxo-4-[2-(pyridin-3-yl)hydrazinylidene]-3,4-dihydronaphthalene-2,7-disulfonic acid is unique due to its combination of a naphthalene core, sulfonic acid groups, and a hydrazinylidene moiety. This unique structure imparts distinct chemical reactivity and potential for diverse applications in various fields of research and industry.
特性
CAS番号 |
35345-96-1 |
|---|---|
分子式 |
C15H11N3O7S2 |
分子量 |
409.4 g/mol |
IUPAC名 |
3-hydroxy-4-(pyridin-3-yldiazenyl)naphthalene-2,7-disulfonic acid |
InChI |
InChI=1S/C15H11N3O7S2/c19-15-13(27(23,24)25)7-9-6-11(26(20,21)22)3-4-12(9)14(15)18-17-10-2-1-5-16-8-10/h1-8,19H,(H,20,21,22)(H,23,24,25) |
InChIキー |
YNKAZGFLNITJON-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CN=C1)N=NC2=C3C=CC(=CC3=CC(=C2O)S(=O)(=O)O)S(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


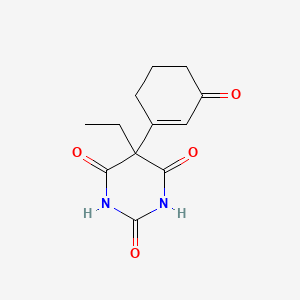

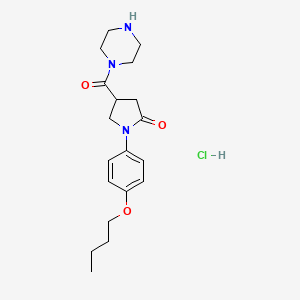
![Silane, [bis(phenylthio)methyl]trimethyl-](/img/structure/B14673881.png)
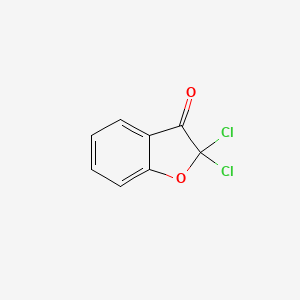
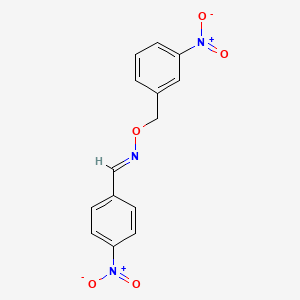

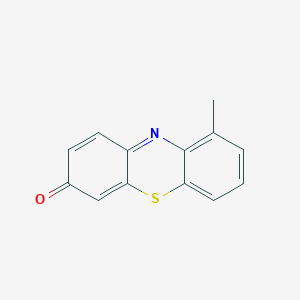
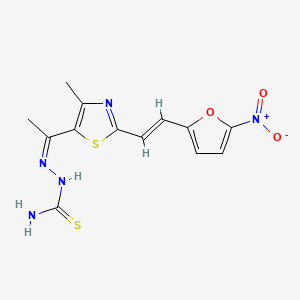
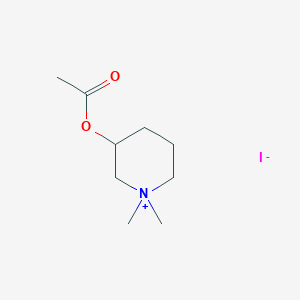

![3H-imidazo[4,5-f]quinazoline](/img/structure/B14673945.png)
![3-[(3,8-Dibromophenanthridin-6-yl)amino]propan-1-ol](/img/structure/B14673951.png)
